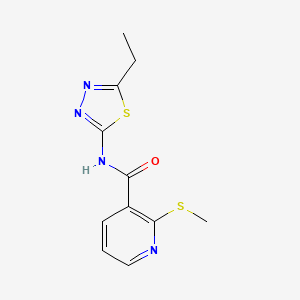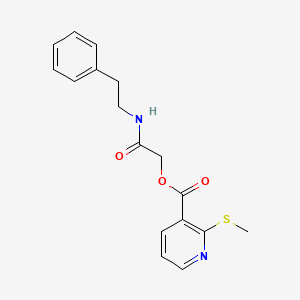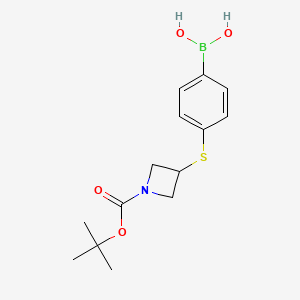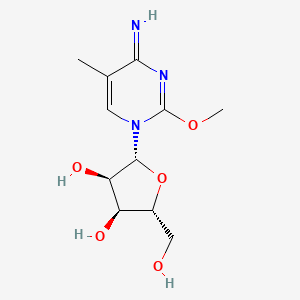
1-(2-chloro-10H-phenothiazin-10-yl)-3-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The chloro substituent is introduced via chlorination, and the pyrrolidinyl-propanoyl side chain is attached through a series of reactions involving acylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter pathways and have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiarrhythmic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives. The presence of the pyrrolidinyl-propanoyl side chain can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19ClN2OS |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H19ClN2OS/c20-14-7-8-18-16(13-14)22(15-5-1-2-6-17(15)24-18)19(23)9-12-21-10-3-4-11-21/h1-2,5-8,13H,3-4,9-12H2 |
InChI Key |
HNWZPBWCXMHKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)



![7-Chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13358017.png)
![4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13358032.png)
![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
![tert-Butyl 9-(2-ethoxy-2-oxoethylidene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13358046.png)

![2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
![3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358060.png)

![N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide](/img/structure/B13358079.png)
